1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine
Overview
Description
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine is a complex organic compound with significant applications in various fields of chemistry and biology. It is characterized by its piperidine ring structure, which is substituted with benzyloxycarbonyl and ethoxycarbonylmethylcarbamoyl groups. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing for selective reactions at other sites on the molecule. The ethoxycarbonylmethylcarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
1-Benzyloxycarbonyl-4-piperidinol: This compound shares the benzyloxycarbonyl group but lacks the ethoxycarbonylmethylcarbamoyl group, resulting in different reactivity and applications.
4-Ethoxycarbonylmethylcarbamoyl-piperidine: This compound has the ethoxycarbonylmethylcarbamoyl group but lacks the benzyloxycarbonyl group, leading to variations in its chemical behavior and uses.
Uniqueness: 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine is unique due to the presence of both the benzyloxycarbonyl and ethoxycarbonylmethylcarbamoyl groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. Its dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .
Properties
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMHSNZGVJAXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.